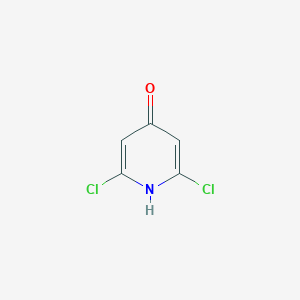

2,6-Dichloro-4-hydroxypyridine

Beschreibung

Contextual Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are a class of heterocyclic compounds that have become indispensable building blocks in modern organic synthesis. Their importance is particularly pronounced in the pharmaceutical and agrochemical industries. nbinno.comnsf.gov The introduction of halogen atoms onto the pyridine (B92270) ring significantly alters the molecule's electronic properties and reactivity, providing chemists with versatile handles for a wide range of chemical transformations. nbinno.com

These compounds serve as key intermediates for creating diverse molecular libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and properties of new drugs and crop protection agents. nsf.govnih.gov The carbon-halogen bond in halopyridines is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental methods for forming new carbon-carbon bonds. nbinno.com This capability allows for the efficient attachment of various functional groups, enabling the tailored synthesis of complex molecular architectures. nbinno.com Despite their utility, the selective introduction of halogens at specific positions on the pyridine ring can be challenging, making the development of regioselective halogenation methods an active area of research. nsf.govnih.gov

The 4-Hydroxypyridine (B47283) Scaffold as a Versatile Synthon in Organic Chemistry and Biological Systems

The 4-hydroxypyridine core structure is a valuable synthon, or synthetic building block, in organic chemistry. It exhibits keto-enol tautomerism, existing in equilibrium with its tautomer, 4-pyridone. wikipedia.orgchemtube3d.com In solution, the 4-pyridone form is generally favored, though the 4-hydroxypyridine tautomer can dominate in the gas phase or in very dilute, non-polar solutions. wikipedia.org This tautomeric nature influences its reactivity and interactions in chemical and biological systems.

The scaffold is utilized in the synthesis of more complex molecules and coordination compounds. For instance, it has been used in the hydrothermal synthesis of silver-based inorganic clusters and as a model compound to study the photodegradation of aquatic environmental contaminants. chemicalbook.com Its derivatives are central to numerous biologically active molecules and are explored for their potential in medicinal chemistry. Research has focused on developing efficient synthetic routes to highly functionalized 4-hydroxypyridine derivatives, which can then be used to build libraries of compounds for various applications. researchgate.netgoogle.com

Table 1: Properties of 4-Hydroxypyridine

| Property | Value |

|---|---|

| CAS Number | 626-64-2 |

| Molecular Formula | C₅H₅NO |

| Molar Mass | 95.10 g·mol⁻¹ |

| Melting Point | 150-151 °C |

| Tautomer | 4-Pyridone |

Specific Academic and Industrial Relevance of 2,6-Dichloro-4-hydroxypyridine

This compound is a highly functionalized pyridine derivative with significant relevance in both academic research and industrial applications. Its structure, featuring two chlorine atoms flanking a hydroxyl group, makes it a valuable and reactive intermediate for the synthesis of a variety of target molecules. chemimpex.com

The compound's primary industrial and academic significance lies in its role as a precursor in several key sectors:

Pharmaceutical Development : It is used as a building block in the synthesis of novel pharmaceutical agents, particularly those with antibacterial and antifungal properties. Its structure allows for the introduction of diverse functional groups to develop molecules aimed at combating resistant pathogens. chemimpex.com

Agricultural Chemistry : This compound is a crucial intermediate in the manufacture of herbicides. chemimpex.com Its use facilitates the development of effective crop protection solutions for weed management.

Material Science : It finds application in the creation of specialized coatings and polymers, contributing to materials with improved durability and resistance to environmental factors. chemimpex.com

The stability and defined reactivity of this compound make it an attractive choice for chemists aiming to streamline synthetic pathways. chemimpex.com

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 17228-74-9 |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

| Appearance | Light brown solid |

| Synonym | 2,6-Dichloro-4-pyridinol |

Scope and Objectives of Research Endeavors Pertaining to this compound

Current and future research involving this compound is focused on leveraging its unique chemical properties for the development of new technologies and products. The primary objectives of these research endeavors span several scientific disciplines.

Key Research Objectives:

In Agrochemicals : To design and synthesize next-generation herbicides with improved efficacy and environmental profiles, using this compound as a core structural unit. chemimpex.com

In Pharmaceuticals : To explore its use in the synthesis of new drug candidates. A major goal is to create novel antifungal and antibacterial agents that can overcome existing mechanisms of microbial resistance. chemimpex.com

In Material Science : To develop advanced polymers and functional coatings by incorporating the this compound moiety to enhance material properties such as thermal stability and chemical resistance. chemimpex.com

In Environmental Science : To utilize the compound in studies that assess soil and water contamination, providing insights into the environmental behavior of related chlorinated aromatic compounds. chemimpex.com

In Analytical Chemistry : To employ it as a reagent or standard in various analytical methods for the detection and quantification of other chemical substances. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKDCCXTYRUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938119 | |

| Record name | 2,6-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-74-9 | |

| Record name | 2,6-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

State-of-the-Art Synthetic Routes to 2,6-Dichloro-4-hydroxypyridine

The preparation of this compound can be achieved through various synthetic pathways, most notably by the direct chlorination of a pyridine (B92270) precursor or a multi-step synthesis involving ring formation.

One of the most established methods involves the chlorination of 4-hydroxypyridine (B47283). This reaction typically employs chlorinating agents like phosphorus oxychloride or thionyl chloride under controlled temperatures, generally between 60–80°C, to yield the desired dichloro derivative.

An alternative and well-documented route, particularly for the analogous 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, starts from the inexpensive and readily available ethyl acetoacetate (B1235776). google.com This process involves a sequence of three key steps: dimerization, ammoniation, and chlorination, which are performed under mild conditions. patsnap.com After the final chlorination step, the product can be purified by recrystallization from aqueous ethanol (B145695) to achieve a high yield of 91.5%. patsnap.com

| Step | Reagents & Conditions | Temperature | Yield | Reference |

| Dimerization | Ethyl acetoacetate, weakly basic ion-exchange resin (e.g., D301R) | 25–90°C | - | |

| Ammoniation | Water, Ammonia gas | 10–45°C | - | |

| Chlorination | Chlorine gas (molar ratio to ethyl acetoacetate of 2:1) | 10–45°C | 91.5% | patsnap.com |

Regioselectivity is a critical aspect of synthesizing substituted pyridines. In the context of producing this compound, the chlorination step of a 4-hydroxypyridine precursor demonstrates remarkable regioselectivity. The electron-donating hydroxyl group at the C4-position directs the electrophilic substitution (chlorination) to the C3 and C5 positions (meta to the hydroxyl group). This inherent electronic influence ensures the precise placement of the chloro substituents, avoiding the formation of other isomers.

Recent strategies in pyridine synthesis have focused on developing methods that offer exquisite control over regiochemical outcomes from the outset. For instance, the development of removable blocking groups allows for the functionalization of specific positions on the pyridine ring that might otherwise be difficult to access. chemrxiv.org While not directly applied to the synthesis of this compound itself, these novel strategies, such as using a maleate-derived blocking group for selective C4-alkylation via a Minisci reaction, highlight the ongoing efforts to achieve precise regioselective functionalization in pyridine chemistry. chemrxiv.org

Modern synthetic chemistry emphasizes the use of catalytic processes to improve efficiency, reduce waste, and simplify operations. In the synthesis of substituted 4-hydroxypyridines from acyclic precursors like ethyl acetoacetate, a significant innovation is the use of weakly basic ion-exchange resins as catalysts for the initial dimerization step. google.compatsnap.com This approach represents a form of green chemistry, simplifying the process by using a recyclable solid catalyst that can be easily removed by filtration. google.compatsnap.com This method avoids the use of soluble bases that would require more complex workup procedures.

Other catalytic innovations in pyridine synthesis include one-pot, multi-component reactions. Researchers have developed one-pot, two-step syntheses of highly functionalized 6-amino-2-pyridone derivatives using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate, demonstrating the potential for creating complex pyridine scaffolds through efficient, catalytically driven processes. nih.gov

Derivatization and Functionalization Chemistry of this compound

The chemical reactivity of this compound makes it a valuable building block for creating a wide array of poly-functionalized pyridines. chemimpex.comguidechem.com The two chlorine atoms and the hydroxyl group serve as handles for further chemical transformations.

The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution reactions, allowing for their replacement with a variety of other functional groups. This reactivity enables the synthesis of diverse pyridine derivatives. Furthermore, the hydroxyl group can be modified, for example, through conversion to a methoxy (B1213986) group. The synthesis of 2,6-dichloro-4-methoxypyridine (B106899) is achieved by reacting 2,4,6-trichloropyridine (B96486) with sodium hydride and methanol. chemicalbook.com This transformation alters the electronic properties of the ring and provides a different point for further derivatization. Another strategy involves converting the hydroxyl group into a more reactive species, such as an iodide, which can then participate in subsequent cross-coupling reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the functionalization of halopyridines. researchgate.netresearchgate.net These reactions offer a powerful and versatile platform for introducing a wide range of substituents onto the pyridine core with high efficiency and functional group tolerance. researchgate.net

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a premier method for forming C-C bonds and creating biaryl structures. researchgate.nettcichemicals.com In the case of dichloropyridines, achieving regioselectivity can be challenging, as the reactivity of the C2 and C4 positions can be similar. nih.gov However, significant advances have been made in controlling this selectivity. Research has shown that using very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote cross-coupling selectively at the C4 position of 2,4-dichloropyridines, leaving the C2-chloride available for subsequent reactions. nih.gov This ligand-controlled selectivity opens up pathways to previously hard-to-access substitution patterns. nih.gov The reaction is tolerant of numerous functional groups, including aldehydes, nitriles, and unprotected amines. nih.gov

| Catalyst System | Base | Solvent | Selectivity (C4:C2) | Reference |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | >10:1 | nih.gov |

| Pd(PEPPSI)(IPr) | K₂CO₃ | Dioxane | 10.4:1 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | Good (monoarylation at C4) | academie-sciences.fr |

Sonogashira Reaction

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to arylalkynes and conjugated enynes. sci-hub.selibretexts.org This reaction is typically catalyzed by a palladium-phosphine complex, such as Pd(PPh₃)₂Cl₂, with a copper(I) salt (e.g., CuI) as a co-catalyst and an amine base. sci-hub.se When applied to dihalo-substrates, the Sonogashira reaction often exhibits regioselectivity based on the relative reactivity of the halide leaving groups (I > Br > Cl) or the electrophilicity of the carbon center. libretexts.org For dichloropyridines, coupling preferentially occurs at the more electrophilic position. libretexts.org This method has been successfully used in the sequential, regioselective poly-functionalization of halopyridines to build complex molecular architectures. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. rug.nlsnnu.edu.cn This reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and mild conditions. snnu.edu.cn The evolution of highly effective phosphine (B1218219) ligands, such as the sterically demanding biaryl phosphine ligand XPhos, has been crucial to the reaction's success, expanding its utility to include less reactive aryl chlorides. rug.nltcichemicals.com The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, as well as other nitrogen nucleophiles, onto the pyridine ring, providing access to a vast array of N-functionalized derivatives. researchgate.netrug.nl This method is a key step in strategies for the synthesis of poly-functionalized pyridines. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms in Chlorinated Pyridines

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The presence of electron-withdrawing chlorine atoms further enhances this reactivity, making chlorinated pyridines prime substrates for nucleophilic aromatic substitution (SNAr) reactions.

The mechanism of SNAr in chlorinated pyridines generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. tandfonline.com This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom. In the subsequent step, the leaving group, a chloride ion, is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The positions ortho (2 and 6) and para (4) to the nitrogen atom are the most activated sites for nucleophilic attack. In the case of dichloropyridines, the regioselectivity of the substitution is a critical aspect influenced by several factors.

Reactivity Profiling and Selectivity in Organic Transformations

The reactivity of this compound is dominated by the two chlorine atoms at the 2 and 6 positions, which are susceptible to displacement by various nucleophiles. The hydroxyl group at the 4-position also influences the reactivity and can itself participate in reactions.

Selectivity in Nucleophilic Aromatic Substitution:

Achieving selective mono-substitution of one chlorine atom over the other is a significant challenge and a key area of research in the functionalization of dichloropyridines. The regioselectivity of these reactions is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

Influence of Substituents: In 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position can direct the incoming nucleophile to either the 2- or 6-position. researchgate.netresearchgate.net For instance, studies have shown that bulky substituents at the 3-position can favor substitution at the less sterically hindered 6-position. researchgate.net Conversely, substituents capable of coordinating with the counter-ion of the nucleophile, such as nitro, ester, or amide groups, can favor ortho-selectivity through the formation of a cyclic transition state. kisti.re.kr

Solvent Effects: The choice of solvent can have a profound impact on the regioselectivity of SNAr reactions. Non-polar, aprotic solvents with low hydrogen bond basicities have been found to favor the substitution of the chlorine atom ortho to a 3-substituent. researchgate.net For example, the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine (B117243) can be switched from favoring the 2-isomer in dichloromethane (B109758) to the 6-isomer in DMSO. researchgate.net

Nucleophile and Reaction Conditions: The nature of the nucleophile itself plays a crucial role. For instance, in the synthesis of polypyridine ethers, the reaction of 2,6-dichloropyridine (B45657) with bisphenol A proceeds via nucleophilic substitution. tandfonline.comtandfonline.com The reaction conditions, such as temperature and the presence of a base, are critical for driving the polymerization.

Cross-Coupling Reactions:

Besides SNAr reactions, the chlorine atoms of dichloropyridines can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Kumada, and Negishi couplings. These reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of functional groups. Palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed to afford C-4 coupled pyridines. acs.org

Reactions of the Hydroxyl Group:

The hydroxyl group at the 4-position can undergo typical reactions of phenols, such as O-alkylation. For example, treatment with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate leads to the formation of the corresponding 4-methoxy derivative. nih.gov

The reactivity of this compound is summarized in the following table:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) | Mono- or di-substituted pyridines |

| Palladium-catalyzed Cross-Coupling | Boronic acids/esters, organozinc reagents, etc., with a palladium catalyst | Aryl- or alkyl-substituted pyridines |

| O-Alkylation | Alkyl halides or sulfates with a base | 4-Alkoxypyridines |

The interplay of these reactive sites makes this compound a valuable and versatile intermediate in organic synthesis, enabling the construction of diverse and complex molecular architectures.

Chemical Reactivity and Mechanistic Studies

Prototropic Tautomerism in 2,6-Dichloro-4-hydroxypyridine Systems

Prototropic tautomerism, the migration of a proton between two or more locations in a molecule, is a fundamental concept in the study of heterocyclic compounds like this compound. This phenomenon significantly influences the compound's chemical and physical properties.

The tautomerism between the 4-hydroxypyridine (B47283) (pyridinol) form and the 4-pyridone form is a classic example of lactam-lactim tautomerism. In the case of this compound, the equilibrium can be represented as the interconversion between this compound and 2,6-dichloro-4-pyridone. chimia.ch While 4-hydroxypyridine itself predominantly exists as the 4-pyridone tautomer, the presence of substituents can shift this equilibrium. chimia.ch

The position of this equilibrium is crucial as it dictates the molecule's reactivity. The pyridinol form possesses an aromatic character, while the pyridone form has a non-aromatic, amide-like structure. chimia.ch However, it is important to note that even the 4-pyridone form is considered aromatic based on the major criteria of aromaticity, as all ring atoms have a p-orbital available for cyclic conjugation, and it obeys Hückel's rule. chimia.ch

Substituents on the pyridine (B92270) ring exert significant electronic and steric influences that can alter the position of the tautomeric equilibrium. wayne.edu Strongly electron-withdrawing groups, particularly at positions alpha to the nitrogen atom, tend to favor the pyridone form. chimia.ch For instance, the introduction of chlorine atoms, which are electron-withdrawing, can impact the tautomeric balance. nih.gov

In the case of this compound, the two chlorine atoms at the 2 and 6 positions are alpha to the ring nitrogen. This substitution pattern is known to shift the equilibrium. chimia.ch Studies on related substituted 2-hydroxypyridines have shown that chlorination at different positions has varying effects. For example, chlorination at the 6-position of 2-hydroxypyridine (B17775) strongly stabilizes the hydroxypyridine (lactim) tautomer in the gas phase. nih.gov Conversely, in aqueous solution, 2,6-dichloro-4-pyridone exists largely as this compound. chimia.ch This highlights the complex interplay between substituent effects and the surrounding environment. The electronic nature of substituents at the 6-position has been shown to influence the keto-enol equilibrium, with a decrease in substituent electronegativity favoring the keto tautomer. conicet.gov.ar

The solvent environment plays a critical role in determining the predominant tautomeric form. wayne.edu Polar solvents tend to favor the more polar tautomer. The 2-pyridone/2-hydroxypyridine system is a well-studied example where polar solvents like water and alcohols favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form. wikipedia.orgechemi.comstackexchange.com This is because the pyridone form, with its greater charge separation and larger dipole moment, is better stabilized by polar solvent molecules through hydrogen bonding and other dipole-dipole interactions. wuxibiology.com

For 4-hydroxypyridine systems, a similar trend is observed. In aqueous solutions, the pyridone form is generally dominant, but this proportion decreases as the solvent polarity decreases. rsc.org In the case of this compound, it has been observed that in aqueous solution, it exists largely as the hydroxypyridine tautomer. chimia.ch This apparent contradiction to the general trend for 4-hydroxypyridines suggests that the electronic effects of the chloro substituents are a dominant factor in this specific case. The ability of a solvent to act as a hydrogen-bond donor or acceptor can also significantly influence the tautomeric equilibrium. conicet.gov.arnih.gov

| Factor | Influence on Equilibrium | Example |

|---|---|---|

| Electronic Effects of Substituents | Electron-withdrawing groups often stabilize the pyridone form. chimia.ch | Chlorine atoms on the pyridine ring. nih.gov |

| Steric Effects of Substituents | Bulky groups near the tautomeric sites can shift the equilibrium. | Not explicitly detailed for this compound in the provided context. |

| Solvent Polarity | Polar solvents generally favor the more polar pyridone tautomer. wikipedia.orgechemi.comstackexchange.com | Water favors the pyridone form of 2-hydroxypyridine. wuxibiology.com |

| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize one tautomer over the other. conicet.gov.arnih.gov | Protic solvents can stabilize the pyridone form. |

Fundamental Reaction Mechanisms Involving this compound Derivatives

The reactivity of this compound is characterized by its participation in both nucleophilic and electrophilic reactions, with the specific pathway often being dictated by the reaction conditions and the nature of the reacting species.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated pyridines, particularly those activated by electron-withdrawing groups. libretexts.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. benthambooks.com In the first step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgfrontiersin.org This intermediate is stabilized by resonance, with the negative charge being delocalized over the aromatic ring and often into electron-withdrawing substituents. libretexts.org The aromaticity of the ring is temporarily lost in this step as the carbon at the site of attack becomes sp3-hybridized. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The positions ortho and para (2- and 4-positions) to the ring nitrogen in pyridines are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the Meisenheimer intermediate. benthambooks.com In this compound, the chlorine atoms are susceptible to substitution by various nucleophiles. Kinetic studies of related systems, such as the reaction of 2,4-dinitrophenyl benzenesulfonates with pyridines, have provided evidence for a stepwise mechanism involving a Meisenheimer complex for C–O bond fission. cdnsciencepub.com Molecular orbital calculations have also been used to verify the presence of a Meisenheimer complex and its influence on the reaction rate in the nucleophilic substitution of other 2-chloropyridine (B119429) derivatives. researchgate.net

While the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic substitution can still occur, particularly when activating groups are present. The hydroxyl group at the 4-position of this compound is an activating group that can direct electrophiles to the ortho and para positions. However, in this case, the ortho positions (3 and 5) are already substituted with chlorine atoms. Therefore, electrophilic attack would likely occur at the oxygen of the hydroxyl group or potentially lead to the substitution of one of the existing ring substituents under forcing conditions.

The reactivity of this compound towards electrophiles is also influenced by the tautomeric equilibrium. The pyridinol form, being more electron-rich, would be more susceptible to electrophilic attack on the ring than the pyridone form. Conversely, the pyridone form presents an alternative site for electrophilic attack at the exocyclic oxygen atom. The reaction of dehydroacetic acid to form 2,6-dimethyl-4-hydroxypyridine, which is then chlorinated, demonstrates a synthetic route where the pyridine ring is formed and subsequently undergoes electrophilic substitution (chlorination). clockss.org

Complexation and Coordination Chemistry Studies

The coordination chemistry of this compound is a subject of scientific interest due to the presence of multiple potential donor atoms and its existence in tautomeric forms. The pyridine nitrogen and the hydroxyl oxygen, or the pyridone oxygen and the ring nitrogen in its tautomeric form, can all potentially coordinate with metal ions. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro substituents, play a significant role in its coordination behavior.

Research into the complexation of closely related halogen-substituted hydroxypyridines provides significant insight into the potential coordination modes of this compound. Studies on copper(II) complexes of 6-halo-2-hydroxypyridines have revealed a strong correlation between the tautomeric state of the ligand and its coordination mode. tandfonline.comtandfonline.com The ligand can exist in either the hydroxypyridine (lactim) or the pyridone (lactam) form, and this equilibrium is influenced by factors such as the nature of the halogen substituent and the concentration of the metal ion. tandfonline.comtandfonline.com

It is established that for 6-chloro-2-hydroxypyridine, coordination to a metal center can occur through the pyridine nitrogen, with the ligand in its neutral hydroxypyridine form. tandfonline.comtandfonline.com Alternatively, the ligand can deprotonate and coordinate as a pyridonate, bridging metal centers. For instance, a dysprosium(III) dinuclear complex features the bridging coordination of the 6-chloro-2-hydroxypyridine (Hchp) ligand. acs.org

Based on these findings with analogous compounds, this compound is expected to exhibit versatile coordination behavior. It can be anticipated to form complexes with a variety of transition metals. The coordination could occur through the pyridine nitrogen, with the hydroxyl group remaining protonated, or through the deprotonated hydroxyl oxygen, leading to the formation of pyridonate complexes. The presence of two chloro substituents is expected to enhance the acidity of the hydroxyl group, potentially favoring the formation of pyridonate complexes.

Detailed structural and spectroscopic studies on the complexes of this compound would be necessary to fully elucidate its coordination chemistry. However, based on the comprehensive studies of similar ligands, a number of potential coordination complexes and their structural features can be predicted. The following tables summarize the types of complexes and structural data observed for the closely related 6-chloro-2-hydroxypyridine ligand, which serves as a strong predictive model for the coordination behavior of this compound.

Table 1: Coordination Complexes of an Analogous Ligand (6-chloro-2-hydroxypyridine)

| Complex | Metal Ion | Coordination Mode | Observed Geometry | Reference |

| Bis(κ-N-6-chloro-2-hydroxypyridine)dichloridocopper(II) | Cu(II) | Neutral, N-coordination | Distorted Square Planar | tandfonline.comtandfonline.com |

| [Dy₂(l-tfc)₄(chp)₂(MeOH)₂] | Dy(III) | Bridging Pyridonate | Not specified | acs.org |

Table 2: Selected Bond Lengths and Angles for Bis(κ-N-6-chloro-2-hydroxypyridine)dichloridocopper(II)

| Parameter | Bond/Angle | Value | Reference |

| Bond Length | Cu-N | Shorter than Cu-Cl | tandfonline.comtandfonline.com |

| Bond Length | Cu-Cl | Longer than Cu-N | tandfonline.comtandfonline.com |

| Angle | trans N-Cu-N | 180° | tandfonline.comtandfonline.com |

| Angle | trans Cl-Cu-Cl | 180° | tandfonline.comtandfonline.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Tautomerism and Energetic Stability

One of the most fundamental characteristics of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. Quantum chemical calculations have been instrumental in understanding the energetic balance of this equilibrium for 2,6-dichloro-4-hydroxypyridine.

Application of Ab Initio and Density Functional Theory (DFT) Methods

High-level computational methods, such as ab initio and Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of pyridine (B92270) derivatives. wayne.educhemrxiv.org These methods are used to calculate the electronic structure and energy of molecules with high accuracy. For the 2-pyridone/2-hydroxypyridine (B17775) system, DFT and ab initio calculations have been shown to provide a quantitative agreement with experimental tautomerization energies, although this can be challenging. chemrxiv.org

Studies on related systems demonstrate the utility of these approaches. For instance, ab initio calculations combining geometry optimization, polarization functions, correlation energy (estimated by second-order Møller-Plesset perturbation theory), and zero-point vibration energy corrections have been applied to the tautomerism of formamide, 2-pyridone, and 4-pyridone. wayne.edu Such calculations have determined that for the parent 4-hydroxypyridine (B47283), the hydroxy form is more stable than the pyridone form by approximately 2.4 kcal/mol in the gas phase. wayne.edu Conversely, for a more complex system, 6-diphenylphosphanylpyridone, DFT calculations indicated that the pyridone tautomer is slightly more stable, with the corresponding hydroxypyridine form being energetically disfavored by about 0.9 kcal/mol. nccr-must.ch The presence of substituents, like the two chlorine atoms in this compound, and the solvent environment can significantly modulate this energy difference. researchgate.net

Conformational Analysis and Energetic Landscape of Tautomeric Forms

Beyond identifying the most stable tautomer, computational chemistry allows for a detailed exploration of the conformational landscape and the energy barriers separating different forms. The rotation of the hydroxyl group and the transition between the enol and keto forms represent key aspects of the potential energy surface.

For the parent 2-hydroxypyridine/2-pyridone system, DFT calculations have shown that the energy barrier for the uncatalyzed tautomerization in the gas phase is substantial, on the order of 38 kcal/mol. wuxibiology.com However, the presence of even a single water molecule can dramatically lower this barrier to a range of 12-17 kcal/mol by acting as a proton shuttle, thereby facilitating the interconversion. wuxibiology.com This highlights the critical role of the environment in influencing the kinetic stability of the tautomers.

| System | Computational Method | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-Hydroxypyridine / 4-Pyridone | Ab Initio | Relative Stability (ΔE), Gas Phase (Hydroxy form is more stable) | 2.4 | wayne.edu |

| 6-Diphenylphosphanylpyridone | DFT | Relative Stability (ΔE), (Pyridone form is more stable) | 0.9 | nccr-must.ch |

| 2-Hydroxypyridine / 2-Pyridone | DFT | Activation Energy (ΔG‡), Uncatalyzed | ~38 | wuxibiology.com |

| 2-Hydroxypyridine / 2-Pyridone | DFT | Activation Energy (ΔG‡), Water-Assisted | ~12-17 | wuxibiology.com |

Molecular Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational modeling is a key tool for predicting and rationalizing the chemical reactivity of this compound, particularly in reactions like nucleophilic aromatic substitution (SNAr), which is characteristic of chloropyridines.

Transition State Analysis and Reaction Pathway Predictions

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to displacement by nucleophiles. DFT calculations can be employed to model the entire reaction pathway of such a substitution. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The height of this energy barrier (the activation energy) determines the reaction rate.

For example, in the SNAr reactions of 2,4-dichloropyrimidines, a closely related class of compounds, DFT calculations have been used to determine the relative energy differences between the transition states for substitution at different positions. In one case, the transition state for attack at the C-4 position was found to be 0.76 kcal/mol higher in energy than for attack at the C-2 position, correctly predicting the observed C-2 selectivity. wuxiapptec.com Such analyses, which often include locating the single imaginary frequency in the vibrational spectrum that confirms a true transition state, are invaluable for predicting the regioselectivity of reactions involving this compound.

| System | Reaction | Computational Method | Parameter | Value | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine + Nucleophile | Nucleophilic Substitution | DFT | Relative TS Energy (ΔΔG‡) | 0.76 kcal/mol (C-4 higher than C-2) | wuxiapptec.com |

| 2,4-Dichloropyrimidine + Nucleophile | Nucleophilic Substitution | DFT | Imaginary Frequency (TS at C-2) | 276 cm-1 | wuxiapptec.com |

| 2,4-Dichloropyrimidine + Nucleophile | Nucleophilic Substitution | DFT | Imaginary Frequency (TS at C-4) | 259 cm-1 | wuxiapptec.com |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to explain and predict chemical reactivity. schrodinger.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy and spatial distribution (lobes) of the LUMO on the this compound molecule indicate the most likely sites for nucleophilic attack.

For chlorodiazines and chloropyridines, the selection of the appropriate frontier orbital (sometimes LUMO+1 instead of LUMO) is key to correctly correlating with observed reactivity trends. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.netirjweb.com Computational methods like TD-DFT can be used to calculate the energies of these orbitals. For instance, a study on 3-bromo-2-hydroxypyridine (B31989) calculated the HOMO and LUMO energy levels to be -7.467 eV and -0.682 eV, respectively. mdpi.com For this compound, the LUMO is expected to have significant lobes on the C-2 and C-6 carbons, marking them as the primary electrophilic centers.

| Compound | Computational Method | Orbital | Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (Gas Phase) | TD-DFT | HOMO | -7.467 | 6.785 | mdpi.com |

| LUMO | -0.682 | ||||

| 3-Bromo-2-hydroxypyridine (in Water) | TD-DFT | HOMO | -6.880 | 5.406 | mdpi.com |

| LUMO | -1.475 |

Quantitative Structure-Reactivity Relationship (QSRR) Elucidation

Quantitative Structure-Reactivity Relationship (QSRR) models represent a more advanced computational approach that seeks to build statistical models correlating chemical structure with reactivity. rsc.orgresearchgate.net Recent work has focused on developing broadly applicable QSRR models for SNAr reactions that include diverse sets of electrophiles, including various heterocyclic compounds. rsc.orgresearchgate.netchemrxiv.orgrsc.org

The development of these models involves several steps. First, experimental reaction rates are measured for a large "training set" of compounds. Then, a variety of molecular descriptors are calculated for each compound using computational methods. These descriptors can include electronic properties like the LUMO energy, electron affinity (EA), and values from the molecular electrostatic potential (ESP) map, which shows the charge distribution on the molecule's surface. rsc.orgresearchgate.net Finally, multivariate linear regression or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed reactivity. rsc.org

These models have shown excellent performance in predicting SNAr reaction rates and regioselectivity for a wide range of compounds, including multihalogenated heterocycles. researchgate.net While a specific QSRR model solely for this compound has not been reported, its reactivity can be predicted with high confidence using these general, mechanistically-informed models. This approach represents a powerful tool for synthetic planning, allowing chemists to estimate the feasibility and outcome of a reaction before running it in the lab.

Applications in Advanced Materials and Chemical Technologies

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

As a foundational building block, 2,6-Dichloro-4-hydroxypyridine is instrumental in the synthesis of pharmaceutical intermediates and APIs. bldpharm.com Its structural characteristics allow for the strategic introduction of diverse functional groups, which is a key process in medicinal chemistry for developing new therapeutic agents. chemimpex.com

The chemical architecture of this compound serves as a valuable scaffold in the design of new biologically active molecules. chemimpex.com The chlorine atoms at the 2 and 6 positions can undergo nucleophilic substitution reactions, while the hydroxyl group at the 4 position can be alkylated to produce ether derivatives. These modifications allow chemists to systematically alter the compound's properties to target specific biological pathways. Research has utilized this scaffold as a precursor for synthesizing pharmaceutical compounds aimed at treating cardiovascular diseases and inflammatory conditions.

Table 1: Research Focus in Pharmaceutical Synthesis

| Target Therapeutic Area | Role of this compound |

|---|---|

| Cardiovascular Diseases | Precursor in the synthesis of active compounds. |

| Inflammatory Conditions | Starting material for developing anti-inflammatory agents. |

| Bacterial Infections | Key intermediate for antifungal and antibacterial agents. chemimpex.com |

This compound is a key intermediate in the synthesis of therapeutic agents specifically targeting bacterial and fungal infections. chemimpex.com Researchers have successfully used this compound to create novel antifungal and antibacterial agents, demonstrating its potential in the ongoing effort to combat resistant strains of pathogens. chemimpex.com Its application in the formulation of pharmaceuticals for bacterial infections highlights its importance in enhancing treatment efficacy. chemimpex.com

Role in Agrochemical Development and Production

In the agrochemical industry, this compound is a crucial component in the production of compounds designed to protect crops and improve agricultural output. chemimpex.com Its derivatives are integral to the development of modern herbicides and pesticides.

The compound serves as a key intermediate and building block in the synthesis of effective herbicides. chemimpex.com Its structure is leveraged to create selective crop protection agents that help manage weed growth, thereby improving crop yield and quality. chemimpex.com The ability of its derivatives to interfere with biological processes in weeds makes it a valuable asset in agricultural chemistry. For instance, related dichlorinated pyridine (B92270) structures have been established as potent herbicides for controlling annual grasses and broadleaf weeds. smolecule.com

The utility of this compound extends to the formulation of advanced compounds for pest management. Its inherent chemical properties are harnessed to develop parasiticides used to control a variety of pests, including mites and insects. google.com The compound's role in inhibiting essential biological functions in target pests is a critical aspect of its value in creating effective pest control solutions in agricultural settings.

Table 2: Applications in Agrochemical Formulations

| Agrochemical Type | Specific Application |

|---|---|

| Herbicides | Synthesis of agents for selective weed control in various crops. chemimpex.com |

| Pesticides | Development of compounds to control mites, insects, and other pests. google.com |

| Fungicides | Used as an intermediate in formulating crop protection agents against fungal diseases. |

Utilization in Functional Materials Science

Beyond its roles in life sciences, this compound is also utilized in the field of materials science. chemimpex.com Its chemical stability and reactivity make it a suitable component for creating specialized materials with enhanced properties. chemimpex.com The compound finds application in the synthesis of unique polymers and specialized coatings designed for improved durability and resistance to environmental factors. chemimpex.com Furthermore, related dichlorinated pyridine derivatives have been used as precursors in the synthesis of luminescent materials, indicating potential applications in the field of optoelectronics. smolecule.com

Synthesis of Specialized Coatings and Polymer Additives

This compound finds application in material science, particularly in the creation of specialized coatings and polymers with enhanced durability and resistance to environmental factors. chemimpex.com The presence of the pyridine ring and reactive chlorine and hydroxyl groups allows it to be used as a monomer or a modifying agent in polymer synthesis.

Pyridine derivatives, in general, have been investigated for their potential in developing anti-corrosive coatings. eurjchem.comresearchgate.net The nitrogen atom in the pyridine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. While specific research focusing exclusively on this compound for this application is not extensively documented, its structural similarity to other effective pyridine-based corrosion inhibitors suggests its potential in this area. researchgate.net For instance, studies on other substituted pyridine derivatives have demonstrated their ability to act as effective corrosion inhibitors for various metals and alloys in different environments. researchgate.net

Furthermore, the incorporation of halogen atoms into polymer structures can enhance their flame retardancy and thermal stability. The chlorine atoms in this compound could, in principle, impart such properties to polymers in which it is incorporated. Research on polyimides synthesized from pyridine-bridged diamine monomers has shown excellent thermal and mechanical properties, suggesting the utility of pyridine-containing units in high-performance polymers. researchgate.net

Table 1: Potential Contributions of this compound in Coatings and Polymers

| Property Enhanced | Potential Mechanism |

| Corrosion Resistance | The pyridine nitrogen can adsorb onto metal surfaces, forming a protective film. researchgate.net |

| Durability & Resistance | Incorporation into polymer backbones can improve resistance to environmental degradation. chemimpex.com |

| Flame Retardancy | The presence of chlorine atoms may enhance flame retardant properties. |

| Thermal Stability | The rigid pyridine ring can increase the thermal stability of polymers. researchgate.net |

Development of Optoelectronic or Luminescent Materials

The pyridine scaffold is a common structural motif in a variety of organic molecules designed for optoelectronic and luminescent applications. The electronic properties of the pyridine ring can be tuned by the introduction of various substituents, influencing the absorption and emission of light.

While direct research on the optoelectronic or luminescent properties of this compound is limited, studies on related substituted pyridines and their complexes demonstrate the potential of this class of compounds. For instance, lanthanide complexes with substituted bis(benzimidazolyl)pyridines exhibit interesting luminescent properties. acs.orgepfl.ch Similarly, cyclometallated platinum complexes with substituted thienylpyridines have been studied for their luminescence. acs.org

Hydrazones containing a pyridine unit with halogen substituents have also been investigated for their photoswitching and potential optoelectronic applications. rsc.orgrsc.org These studies highlight that the electronic nature of the substituents on the pyridine ring plays a crucial role in determining the photophysical properties of the molecule. rsc.orgrsc.org The electron-withdrawing nature of the chlorine atoms and the electron-donating potential of the hydroxyl group in this compound could lead to interesting electronic transitions, although specific research to confirm its utility in luminescent materials is needed.

Photoluminescent thin films of copper(I) iodide complexes with various alkylpyridines have been developed as sensors for volatile halogenated compounds, demonstrating the role of pyridine derivatives in sensor technology based on luminescence. frontiersin.orgresearchgate.netnih.gov

Table 2: Research on Luminescent Properties of Related Pyridine Derivatives

| Compound Type | Application/Property Studied | Reference |

| Lanthanide Nitrato Complexes with Substituted Bis(benzimidazolyl)pyridines | Luminescence Properties | acs.org |

| Cyclometallated Platinum Complexes with Substituted Thienylpyridines | Luminescence Properties | acs.org |

| Aryl-substituted 2-phenylimidazo[1,2-a]pyridines | Excited-state Intramolecular Proton Transfer (ESIPT) Luminescence | rsc.org |

| Rhenium(I) Tricarbonyl Complexes with Substituted Pyridine Schiff Bases | Optical Properties | rsc.org |

| Copper(I) Iodide Alkylpyridine Thin Films | Sensors for Volatile Halogenated Compounds | frontiersin.orgresearchgate.netnih.gov |

Contributions to Analytical Chemistry Methodologies

This compound can act as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. chemimpex.com Its functional groups provide sites for interaction with analytes, which can lead to a measurable signal.

Use as a Reagent in Detection and Quantification Techniques

The hydroxyl and chloro groups on the pyridine ring of this compound make it a candidate for use as a chromogenic or complexing reagent in spectrophotometric and other analytical methods. While specific, well-established methods utilizing this particular compound are not widely documented, the broader class of hydroxypyridinone derivatives is known for its ability to form stable chelated complexes with various metal ions, a property exploited in their analytical applications. researchgate.net

For example, other dichlorinated reagents like 2,6-dichloroquinone chlorimide (B1606774) have been successfully used as chromogenic reagents for the spectrophotometric determination of various pharmaceuticals. researchgate.net This suggests that this compound could potentially be developed for similar applications, where it would react with an analyte to produce a colored product whose absorbance can be measured.

In the field of electrochemical sensors, modified electrodes are frequently used for the detection of metal ions. mdpi.comnih.gov Pyridine derivatives are known to interact with heavy metal ions, and this interaction can be the basis for a selective sensor. researchgate.net For instance, pyridine-2,6-dicarboxylic acid has been used to chelate with metal ions, enabling their detection. researchgate.net Although direct application of this compound in this context is not reported, its structure suggests a potential for similar utility in the development of new electrochemical sensing platforms.

Derivatization is a common strategy in separation science to enhance the detectability of analytes in techniques like liquid chromatography. researchgate.net Reagents that can react with specific functional groups to attach a chromophore or fluorophore are highly valuable. The hydroxyl group of this compound could potentially be used to derivatize certain analytes for easier detection.

Table 3: Potential Analytical Applications Based on Related Compounds

| Analytical Technique | Role of Reagent | Related Reagent Example | Reference |

| Spectrophotometry | Chromogenic Reagent | 2,6-dichloroquinone chlorimide | researchgate.net |

| Electrochemical Sensors | Complexing Agent for Metal Ions | Pyridine-2,6-dicarboxylic acid | researchgate.net |

| Liquid Chromatography | Derivatizing Agent | Various reagents for UV or fluorescence detection | researchgate.net |

Environmental Fate, Degradation, and Remediation Studies

Environmental Transformation Pathways of 2,6-Dichloro-4-hydroxypyridine

The transformation of this compound in the environment is governed by a combination of hydrolytic, photolytic, and biological processes. These pathways determine the compound's persistence and the nature of the resulting byproducts.

Hydrolysis is a key abiotic degradation pathway for many organic pollutants in aquatic environments. For chlorinated compounds, this process often involves the nucleophilic substitution of chlorine atoms with hydroxyl groups. The rate of hydrolysis is typically dependent on pH and temperature.

Table 1: General Factors Influencing Hydrolytic Degradation of Related Chlorinated Compounds

| Parameter | Influence on Degradation Rate | Rationale |

| pH | Increases with higher pH (alkaline conditions) | Increased concentration of hydroxide (B78521) ions (a strong nucleophile) facilitates the substitution of chlorine atoms. nih.gov |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the hydrolysis reaction to occur. nih.gov |

It is important to note that these are generalized principles, and specific kinetic parameters such as rate constants and half-life for this compound would require dedicated experimental studies.

Photolytic degradation, or photolysis, is another significant abiotic process that can break down organic compounds in the presence of light. For aromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizers present in the environment.

Studies on 2-halogenated pyridines have shown that they can be rapidly dehalogenated under UV irradiation, leading to the formation of hydroxypyridines as primary intermediates. epa.gov The process is often accompanied by a drop in pH due to the release of hydrochloric acid. epa.gov The photodecomposition rate of related compounds like fluroxypyr, a pyridinoxy herbicide, was found to be significantly enhanced by the presence of photosensitizers such as hydrogen peroxide or riboflavin (B1680620) under natural sunlight.

The degradation of 2-amino-5-chloropyridine (B124133) by direct photolysis was observed to be complete in about 20 minutes under laboratory conditions. researchgate.net This suggests that the pyridine (B92270) ring itself is susceptible to photochemical transformation. The mechanism likely involves the homolytic cleavage of the carbon-chlorine bond, followed by reactions with other species in the medium. mdpi.com

Microbial degradation is a critical pathway for the removal of many organic pollutants from soil and water. Various microorganisms have been shown to metabolize pyridine and its derivatives.

The microbial degradation of pyridine compounds often starts with hydroxylation, making the ring more susceptible to cleavage. nih.gov For instance, Agrobacterium sp. has been found to hydroxylate 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) as the initial step in its metabolism. nih.gov This reaction is catalyzed by a monooxygenase enzyme that requires NADH or NADPH and FAD. nih.gov Similarly, Arthrobacter species are known to degrade hydroxypyridines. For example, Arthrobacter sp. strain IN13 degrades 4-hydroxypyridine via initial hydroxylation to 3,4-dihydroxypyridine. mdpi.com

While direct studies on the biotransformation of this compound are limited, research on other chlorinated pyridines indicates that reductive dechlorination can occur under anaerobic conditions. researchgate.net For example, 2,3-dichloropyridine (B146566) and 3,5-dichloropyridine (B137275) were transformed to monochlorinated pyridines in anoxic freshwater sediment slurries. researchgate.net However, the persistence of some chlorinated pyridines under these conditions was also noted. researchgate.net

The degradation of the related compound 2,4-dichlorophenol, which can be a metabolite of some herbicides, has been well-studied and involves hydroxylation to form dichlorocatechol, followed by ring cleavage. nih.gov This provides a potential model for the aerobic degradation of the aromatic ring of this compound following initial transformations.

Identification and Persistence of Transformation Products in Environmental Matrices

The transformation of this compound can lead to the formation of various byproducts, the nature and persistence of which are crucial for a complete environmental risk assessment.

Based on the degradation pathways discussed, potential transformation products could include:

Monochlorinated hydroxypyridines: Formed through reductive dechlorination under anaerobic conditions. researchgate.net

Dihydroxypyridines: Resulting from hydrolytic or photolytic dehalogenation, or microbial hydroxylation. epa.govnih.gov For example, photolysis of 2-chloropyridine (B119429) yields 2-hydroxypyridine (B17775). epa.gov

Ring cleavage products: Following microbial attack on the pyridine ring, smaller aliphatic molecules would be formed. nih.gov

The persistence of these transformation products varies. For example, while 3-chloropyridine (B48278) was detected as an intermediate in the anaerobic degradation of 3,5-dichloropyridine, it was found to be persistent under the same conditions. researchgate.net In contrast, some dihydroxypyridines can be further metabolized by microorganisms. researchgate.net The persistence of any given transformation product will depend on the specific environmental conditions (e.g., aerobic vs. anaerobic, presence of specific microbial consortia) and the chemical stability of the product itself.

Advanced Remediation Strategies for Dichloropyridinols in Aquatic and Soil Systems

The remediation of sites contaminated with dichloropyridinols and other chlorinated aromatic compounds can be approached using various physical, chemical, and biological methods. researchgate.net Advanced remediation strategies focus on the efficient and complete degradation of these pollutants into non-toxic substances.

Bioremediation utilizes the metabolic capabilities of microorganisms to break down contaminants. epa.gov This can involve:

Bioaugmentation: The introduction of specific microbial strains with known degradative capabilities for the target pollutant.

Biostimulation: The modification of the subsurface environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.net

Phytoremediation is a plant-based approach that can be used to clean up contaminated soil and water. epa.gov Different phytoremediation techniques include:

Phytoextraction: Plants absorb contaminants from the soil or water and accumulate them in their tissues.

Rhizodegradation: Plant roots release substances that stimulate the growth and activity of soil microorganisms that can degrade contaminants. researchgate.net

Phytodegradation: Plants take up and metabolize contaminants within their tissues.

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and mineralize persistent organic pollutants. These technologies can be particularly effective for treating contaminated water.

The selection of a suitable remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site (soil type, hydrogeology), and cost-effectiveness. researchgate.net

Ecological Impact Assessment Methodologies and Environmental Risk Prioritization

Ecological Impact Assessment (EcIA) is a systematic process used to identify, quantify, and evaluate the potential impacts of a chemical substance on ecosystems. epa.gov The process generally involves several key steps:

Problem Formulation: This initial phase involves identifying the contaminants of concern, the environmental compartments they are likely to affect (soil, water, sediment), and the ecological receptors (e.g., specific species, communities, or entire ecosystems) that may be at risk. epa.gov

Exposure Assessment: This step quantifies the contact between the contaminant and the ecological receptors. It involves measuring or modeling the concentration of the contaminant in different environmental media and understanding the pathways through which receptors are exposed.

Effects Assessment (Hazard Identification): This involves determining the potential adverse effects of the contaminant on the ecological receptors. This is often done through toxicity testing on representative organisms from different trophic levels (e.g., algae, invertebrates, fish).

Risk Characterization: In this final step, the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. epa.gov This often involves comparing the expected environmental concentration (EEC) with the predicted no-effect concentration (PNEC).

For a compound like this compound, the ecological risk assessment would need to consider not only the parent compound but also its major transformation products, as these may have different toxicity and persistence profiles. mdpi.com Environmental risk prioritization involves ranking different chemicals or contaminated sites based on the level of risk they pose, allowing for targeted management and remediation efforts. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to delineating the exact atomic arrangement within the 2,6-Dichloro-4-hydroxypyridine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a potent analytical tool for investigating the chemical environments of hydrogen and carbon atoms within a molecule.

Due to the symmetrical nature of this compound, its ¹H NMR spectrum is relatively straightforward. The two equivalent protons on the pyridine (B92270) ring typically produce a single chemical shift. The hydroxyl proton also yields a signal, although its position can be influenced by factors such as solvent and concentration.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The spectrum for this compound will display separate signals for the non-equivalent carbon atoms. The carbons bonded to chlorine atoms (C2 and C6) are anticipated to appear downfield as a result of the deshielding influence of the halogens. The carbon atom to which the hydroxyl group is attached (C4) will also exhibit a distinct chemical shift, as will the two equivalent carbons at the C3 and C5 positions, which will generate a single signal.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can offer further structural confirmation by revealing correlations between connected protons and carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | ~7.57 | DMSO-d₆ | Singlet | C3-H, C5-H acs.org |

Infrared (IR) and Raman spectroscopy are complementary methods that analyze the vibrational modes of a molecule, yielding a characteristic "fingerprint" of its functional groups. americanpharmaceuticalreview.com

The IR spectrum of this compound displays several key absorption bands. A prominent broad band is typically seen in the 3200–3400 cm⁻¹ range, corresponding to the O-H stretching vibration of the hydroxyl group, which is often broadened by hydrogen bonding. Vibrations related to the C=C and C=N bonds of the pyridine ring are observed in the 1650-1400 cm⁻¹ region. The C-Cl stretching vibrations are expected in the lower frequency part of the spectrum.

Raman spectroscopy can offer supplementary data, especially for the symmetric vibrations of the pyridine ring and the C-Cl bonds.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200–3400 | Broad |

| C=O stretch | ~1650 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules to determine their molecular weight and can provide structural details through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected. The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion peak. Chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, lead to three peaks for the molecular ion: [M]⁺ (two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (two ³⁷Cl atoms), with approximate relative intensities of 9:6:1.

High-Resolution Mass Spectrometry (HRMS) delivers a highly precise m/z measurement, enabling the determination of the elemental composition of the molecule and its fragments, which can definitively confirm the molecular formula as C₅H₃Cl₂NO.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are vital for separating this compound from impurities and for its quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a principal method for evaluating the purity of this compound and for its quantitative analysis. bldpharm.com A standard HPLC method would utilize a reversed-phase column (such as a C18) with a mobile phase composed of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Detection is typically performed with a UV detector, as the pyridine ring is a strong chromophore. The retention time of the compound under specific chromatographic conditions is a key identifying parameter.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer rsc.org |

| Detection | UV |

Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique for analyzing this compound, assuming the compound is sufficiently volatile and thermally stable. In this method, the compound is vaporized and separated on a GC column. The separated components are then analyzed by a mass spectrometer for identification.

The resulting mass spectrum from GC-MS will display the characteristic molecular ion cluster and fragmentation pattern, confirming the compound's identity. GC-MS is especially useful for identifying and quantifying volatile impurities. To enhance its chromatographic properties, derivatization of the hydroxyl group may sometimes be performed.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, allows for higher efficiency and faster separations at higher linear velocities. The use of smaller particles necessitates instrumentation capable of handling much higher backpressures, typically up to 1000 bar (15,000 psi).

The core advantages of UPLC include shorter run times, reduced solvent consumption, and increased sensitivity, making it a more cost-effective and environmentally friendly analytical method. globalresearchonline.net These features are particularly valuable in pharmaceutical analysis for impurity profiling, stability testing, and quantification of active pharmaceutical ingredients.

While specific UPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the technique is well-suited for the analysis of halogenated and polar compounds. The separation of similar compounds, such as phenazopyridine (B135373) hydrochloride and other halogenated carboxylic acids, has been successfully demonstrated using UPLC, often coupled with mass spectrometry (UPLC-MS) for enhanced specificity and sensitivity. For instance, a validated UPLC method for phenazopyridine hydrochloride utilized a BEH C18 column (1.7 µm, 2.1 mm × 50 mm) with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, demonstrating the capability of UPLC to resolve pyridine-containing structures. longdom.org

A hypothetical UPLC method for this compound would likely involve a reversed-phase column, such as a C18 or a more polar-modified phase, to achieve adequate retention and separation from potential impurities or related substances. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol. Detection could be achieved using a photodiode array (PDA) detector, leveraging the chromophoric nature of the pyridine ring, or a mass spectrometer for more selective and sensitive detection.

Table 1: Representative UPLC Method Parameters for Analysis of a Halogenated Pyridine Compound

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1.0 µL |

| Detection | PDA, 210-400 nm |

| Run Time | 8 minutes |

This table represents a typical UPLC method for a small organic molecule and is for illustrative purposes. Actual parameters for this compound would require method development and validation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the chemical and physical properties of a compound in its solid state. For this compound, X-ray crystallography can definitively establish its molecular geometry and packing in the crystal lattice.

The technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation of the molecule.

A key aspect that can be investigated by X-ray crystallography for 4-hydroxypyridine (B47283) derivatives is the potential for tautomerism. These compounds can exist in either the hydroxy (pyridinol) form or the keto (pyridone) form. Single-crystal X-ray diffraction studies on related compounds have shown that both tautomeric forms can exist in the solid state, depending on the substitution pattern on the pyridine ring. For example, tetrachloro-4-hydroxypyridine exists as the pyridinol tautomer in the solid state, while 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine adopts the pyridone form.

Table 2: Crystallographic Data for 2,6-Dichloro-4-iodopyridine

| Parameter | Value |

| Compound | 2,6-Dichloro-4-iodopyridine |

| Chemical Formula | C₅H₂Cl₂IN |

| Formula Weight | 273.88 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| Unit Cell Dimensions | a = 13.4092 Å, b = 6.7578 Å, c = 7.9577 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 721.2 ų |

| Z | 4 |

| Reference | Crystallography Open Database (COD) ID 7228163 nih.gov |

This data provides the fundamental unit cell parameters for a very similar molecule, illustrating the precise structural information that can be obtained through X-ray crystallography. Such data is invaluable for computational modeling, understanding solid-state reactivity, and predicting physical properties like solubility and melting point.

Future Research Directions and Emerging Trends in the Study of 2,6 Dichloro 4 Hydroxypyridine

The unique structural characteristics of 2,6-dichloro-4-hydroxypyridine, a heterocyclic compound featuring a pyridine (B92270) ring with two chlorine atoms and a hydroxyl group, position it as a molecule of considerable interest for future scientific exploration. The electron-withdrawing nature of the chlorine substituents enhances the acidity of the hydroxyl group, influencing its reactivity and potential applications. Emerging research is focused on leveraging these properties through sustainable synthesis, exploring novel functionalities, and employing advanced computational tools to predict and design new materials and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-4-hydroxypyridine in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine derivatives. For example, chlorination of 4-hydroxypyridine using thionyl chloride or phosphorus oxychloride under controlled temperature (60–80°C) yields the dichloro derivative. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%) . Safety protocols, such as using inert atmospheres and corrosion-resistant equipment, are critical due to reactive intermediates .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Employ a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding of the hydroxyl group .

- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.

- Thermogravimetric analysis (TGA) to assess thermal stability, noting decomposition temperatures above 200°C .

Q. What solvents and storage conditions are recommended for preserving this compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 4°C. Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution due to the compound’s limited solubility in water. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions